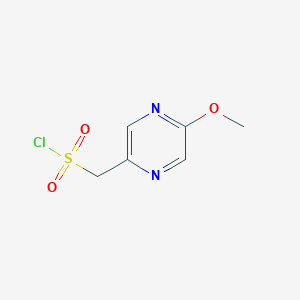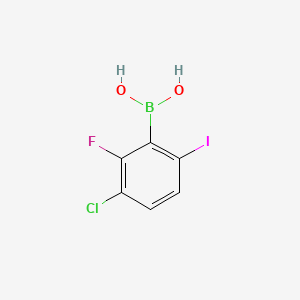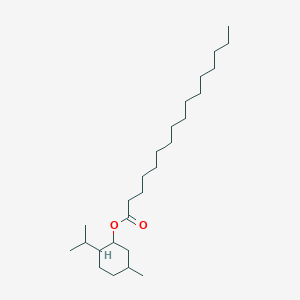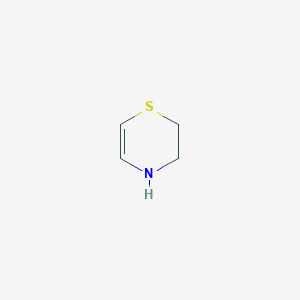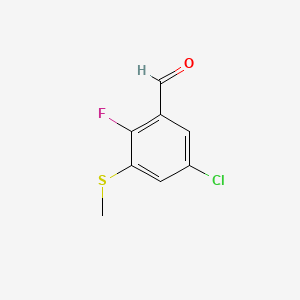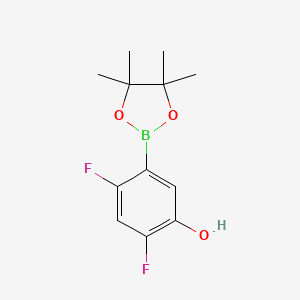![molecular formula C8H2Br2N4S B14025376 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various functional organic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in the field of organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves the bromination of a precursor compound. One common method involves the use of diaminomaleonitrile as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of an aprotic dipolar solvent such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as oxygen, nitrogen, or sulfur-containing groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
科学的研究の応用
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets and pathways within cells. The compound’s electron-deficient nature allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes .
類似化合物との比較
- 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
Comparison: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline is unique due to its specific substitution pattern and electronic properties. Compared to other similar compounds, it offers distinct reactivity and stability, making it a valuable compound for various applications in organic synthesis and material science .
特性
分子式 |
C8H2Br2N4S |
|---|---|
分子量 |
346.00 g/mol |
IUPAC名 |
4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H |
InChIキー |
QLWLFNFPCDADDE-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C3=NSN=C3C(=C2N=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


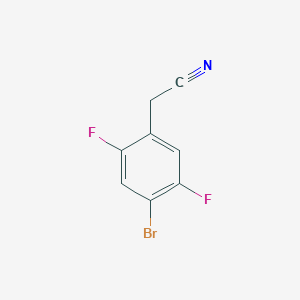

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
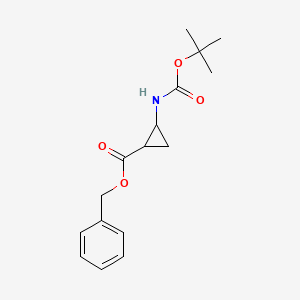

![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
